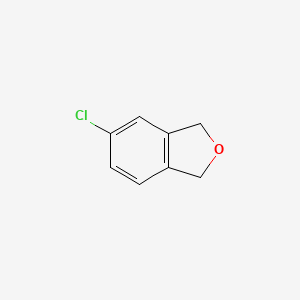
5-Chloro-1,3-dihydroisobenzofuran
Übersicht
Beschreibung
5-Chloro-1,3-dihydroisobenzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are a class of compounds that are widely distributed in nature and have significant biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3-dihydroisobenzofuran can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This method typically involves the use of reagents such as triphenylphosphine and azo compounds to facilitate the cyclization process . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives with different functional groups.
Reduction: Reduction reactions can modify the benzofuran ring, leading to the formation of dihydrobenzofuran derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can have different biological and chemical properties depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
5-Chloro-1,3-dihydroisobenzofuran has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Chloro-1,3-dihydroisobenzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: This compound has a similar benzofuran core but with additional functional groups, including an amino group and a carboxylic acid group.
Benzofuran: The parent compound without any substituents, which serves as a basic structural unit for various derivatives.
Uniqueness
5-Chloro-1,3-dihydroisobenzofuran is unique due to the presence of the chlorine atom at the 5-position, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C8H7ClO |
|---|---|
Molekulargewicht |
154.59 g/mol |
IUPAC-Name |
5-chloro-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C8H7ClO/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3H,4-5H2 |
InChI-Schlüssel |
BOOGVDHDKSHZNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CO1)C=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














